molecular formula C7H4ClF3S B2931456 2-Chloro-4-trifluoromethylbenzenethiol CAS No. 148000-30-0

2-Chloro-4-trifluoromethylbenzenethiol

Cat. No. B2931456
CAS RN: 148000-30-0
M. Wt: 212.61
InChI Key: YSXXAMORSGVFKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-trifluoromethylbenzenethiol consists of seven carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, and one sulfur atom . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

Solid Phase Synthesis of Benzothiazolyl Compounds

A study by Mourtas et al. (2001) highlights the use of 2-Aminobenzenethiol, which is chemically related to 2-Chloro-4-trifluoromethylbenzenethiol, in the solid-phase synthesis of benzothiazolyl compounds. The process involves acylation followed by cyclisation to yield substituted benzothiazoles, demonstrating the compound's role in synthesizing heterocyclic structures with potential applications in drug development and material science Mourtas, Gatos, & Barlos, 2001.

Oxidation-Reduction Reactions Involving Nitro Groups

Austin and Ridd (1994) investigated the reactions of chloromethylbenzenes, similar in structure to 2-Chloro-4-trifluoromethylbenzenethiol, with aromatic nitro compounds. Their research contributes to understanding the complex interactions involving chloro compounds and aromatic nitro compounds, which are crucial for developing synthetic methodologies in organic chemistry Austin & Ridd, 1994.

Fluorination and Perfluoroalkylation of Aromatic Compounds

Sipyagin et al. (2004) explored the synthesis of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes. This study illustrates the compound's utility in introducing fluorine-containing substituents into aromatic rings, highlighting its role in creating compounds with enhanced electronic properties for applications in material science and pharmaceuticals Sipyagin et al., 2004.

Synthesis of Trifluoromethylbenzene

Research by Hong et al. (2004) on the synthesis of trifluoromethylbenzene, an intermediate widely used in the production of pesticides, medicines, and dyes, underscores the significance of chloro and trifluoromethyl groups in facilitating reactions under controlled conditions for high yield and selectivity Hong, Han, & Xu, 2004.

Halogenation of Trifluoromethoxy Benzene

Herkes (1977) conducted a study on the controlled chlorination of trifluoromethoxybenzene, producing derivatives with varying degrees of chlorination. This research highlights the reactivity of trifluoromethyl groups in halogenation reactions, essential for synthesizing compounds with specific electronic and structural properties Herkes, 1977.

Future Directions

The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that 2-Chloro-4-trifluoromethylbenzenethiol and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXAMORSGVFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-trifluoromethylbenzenethiol

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